molecular formula C16H33N3O2 B7916685 [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7916685
M. Wt: 299.45 g/mol
InChI Key: MUZKVDADOKVQDG-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a piperidine core substituted with an isopropyl group, a methylene-linked 2-aminoethyl side chain, and a tert-butyloxycarbonyl (BOC) protecting group. Its structure (C₁₅H₂₉N₃O₂, MW 283.41) makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or receptor-targeting molecules. The BOC group protects the amine during multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) . Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O2/c1-13(2)19(15(20)21-16(3,4)5)12-14-6-9-18(10-7-14)11-8-17/h13-14H,6-12,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZKVDADOKVQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(CC1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized via a multi-step process involving piperidine derivatives and specific alkylating agents. The initial step may involve the protection of the amino group followed by piperidine alkylation and subsequent deprotection. Reaction conditions generally include mild temperatures and the presence of suitable solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: : On an industrial scale, the preparation involves optimizing reaction conditions to ensure high yield and purity. This might include the use of flow reactors for continuous synthesis and stringent purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: : This compound primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also partake in reduction and oxidation reactions under specific conditions.

Common Reagents and Conditions: : Typical reagents include reducing agents like lithium aluminum hydride for reductions and various oxidizing agents for oxidation. Substitution reactions might employ alkyl halides or sulfonates under mild to moderate conditions.

Major Products: : The major products formed often depend on the nature of the reagents and reaction conditions. Reduction might yield simpler amines, while substitution could produce various substituted piperidines.

Scientific Research Applications

This compound finds extensive use in scientific research, particularly in:

Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules, especially in medicinal chemistry for the development of new pharmaceuticals.

Biology: : Studies often focus on its interaction with biological macromolecules, aiding in understanding biochemical pathways and potential therapeutic targets.

Medicine: : Its derivatives are investigated for their pharmacological properties, including potential roles as enzyme inhibitors or receptor agonists/antagonists.

Industry: : Applied in the manufacture of fine chemicals and as a precursor in the production of specialized polymers and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and impacting cellular functions. The precise pathways can vary, often involving modulation of signal transduction pathways or inhibition of enzymatic activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of the target compound with analogues from the evidence:

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents/Features Applications/Notes
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester C₁₅H₂₉N₃O₂ 283.41 Piperidin-4-ylmethyl, 2-aminoethyl, isopropyl, BOC Discontinued intermediate; potential use in kinase inhibitor synthesis
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.32 Acetylated piperidine, BOC Intermediate for acetylated piperidine derivatives; used in drug synthesis
2-[1-(2-Amino-ethyl)-piperidin-4-ylsulfanylmethyl]-5-(6-amino-purin-9-yl)-tetrahydrofuran-3,4-diol C₂₀H₂₉N₇O₄S 463.55 Piperidin-4-ylsulfanylmethyl, purine, BOC-deprotected Bisubstrate analogue inhibitor of HPPK; retains bioactivity after deprotection
4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester C₁₄H₂₂N₃O₃ 280.35 Oxadiazole, isopropyl, BOC Screening compound for drug discovery

Key Differences and Implications

Substituent Effects on Reactivity: The sulfanylmethyl group in the purine-linked analogue (C₂₀H₂₉N₇O₄S) enables thiol-mediated conjugation, critical for binding to pterin pyrophosphokinase (HPPK) . In contrast, the target compound’s piperidin-4-ylmethyl group lacks this reactivity, limiting its use in enzyme inhibition but favoring simpler synthetic routes. The acetylated piperidine (C₁₂H₂₂N₂O₃) shows enhanced stability compared to the aminoethyl-substituted target compound, which may suffer from amine-mediated degradation .

Deprotection and Functionalization :

  • The BOC group in the target compound is cleaved under acidic conditions (e.g., TFA), yielding a primary amine for further coupling. However, analogues like the oxadiazole derivative (C₁₄H₂₂N₃O₃) retain the BOC group for steric protection during reactions .

Biological Activity :

  • The purine-containing analogue (C₂₀H₂₉N₇O₄S) exhibits bisubstrate inhibition of HPPK (IC₅₀ = 1.2 μM), whereas the target compound’s lack of a heterocyclic moiety limits direct bioactivity .

Biological Activity

Overview

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, a carbamate derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a piperidine ring, which is often associated with various pharmacological properties, making it a candidate for drug development and therapeutic applications.

Structural Characteristics

The structure of the compound can be described as follows:

  • IUPAC Name: tert-butyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]carbamate
  • Molecular Formula: C13H27N3O2
  • CAS Number: 1014613-31-0

The presence of both the piperidine moiety and the carbamate group suggests that this compound could interact with biological targets such as enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with active site residues of enzymes or receptors. The piperidine ring can facilitate interactions with various biological targets, potentially leading to modulation of enzymatic activity or receptor signaling pathways. This interaction is critical in the development of compounds aimed at treating conditions like neurological disorders and cancer.

Biological Activity

Research indicates that compounds similar to [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester exhibit a range of biological activities:

1. Anticancer Activity

Studies have shown that piperidine derivatives can possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The structural modifications in these compounds can enhance their binding affinity and selectivity towards specific cancer-related targets, such as IKKb, which is involved in inflammatory responses linked to tumor progression .

2. Neuroprotective Effects

Piperidine-containing compounds have been explored for their potential in treating neurodegenerative diseases like Alzheimer’s. Some derivatives have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in cholinergic signaling pathways . The incorporation of the piperidine structure has been linked to improved brain exposure and bioavailability.

3. Enzyme Inhibition

The compound's carbamate group may provide inhibitory effects on enzymes such as acetylcholinesterase (AChE). This property is particularly relevant in developing treatments for cognitive disorders where cholinergic dysfunction is evident .

Case Studies

Several studies highlight the biological activity of piperidine derivatives:

StudyFindings
Liu et al. (2023)Developed piperidine analogs with improved AChE inhibition and neuroprotective properties.
Research on EF24 analogsShowed enhanced anticancer activity through stable interactions with IKKb catalytic pockets .
Multi-targeted approachInvestigated novel derivatives targeting beta-secretase and amyloid aggregation in Alzheimer's models .

Q & A

Q. What are the recommended synthetic routes for [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution, esterification, and protective group strategies. Key steps include:

  • Step 1: Formation of the piperidine backbone via alkylation or reductive amination, using reagents like tert-butyl carbamate and aminoethyl precursors.
  • Step 2: Introduction of the isopropyl carbamate group under anhydrous conditions, often employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI.
  • Optimization Parameters:
    • Temperature: Maintain 0–5°C during sensitive steps (e.g., amine activation) to minimize side reactions .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
    • Catalysts: Use catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate coupling .
      Post-synthesis, monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm regiochemistry and tert-butyl group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • Mass Spectrometry (MS):
    • ESI-MS: Verify molecular weight (e.g., [M+H]+ peak) and detect impurities .
  • Chromatography:
    • HPLC: Quantify purity using C18 columns and UV detection at 254 nm .
  • Elemental Analysis: Validate empirical formula by comparing experimental vs. theoretical C/H/N ratios .

Advanced Research Questions

Q. How do variations in the substituents on the piperidine ring influence the compound’s interaction with biological targets, and what methodologies can elucidate these structure-activity relationships (SAR)?

Methodological Answer:

  • SAR Strategies:
    • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing the aminoethyl group with hydroxyl or halogen moieties) .
    • Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., GPCRs) .
    • Computational Docking: Employ software like AutoDock to predict binding modes and identify critical interactions (e.g., hydrogen bonding with the carbamate group) .
  • Case Study: Evidence from similar piperidine derivatives shows that bulky substituents at the 4-position reduce off-target binding but may lower solubility .

Q. What computational strategies can predict the stability and reactivity of intermediates during the synthesis of tert-butyl carbamate derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies to identify rate-limiting steps (e.g., tert-butyl deprotection under acidic conditions) .
  • Molecular Dynamics (MD): Simulate solvent effects on intermediate stability (e.g., solvation shells in DMF vs. THF) .
  • Reaction Pathway Mapping: Use software like Gaussian or ORCA to model competing pathways (e.g., carbamate hydrolysis vs. side-chain oxidation) .
    Experimental validation via kinetic studies (e.g., variable-temperature NMR) can corroborate computational predictions .

Q. How can researchers resolve contradictions in reported toxicity profiles of structurally related tert-butyl carbamate compounds?

Methodological Answer:

  • Data Reconciliation Workflow:
    • Comparative Analysis: Cross-reference toxicity data (e.g., LD50 values) from multiple sources (e.g., PubChem vs. proprietary databases) .
    • In Vitro Testing: Conduct MTT assays on HEK293 or HepG2 cells to assess cytotoxicity under controlled conditions .
    • Metabolic Profiling: Use LC-MS to identify metabolites that may contribute to toxicity (e.g., tert-butyl cleavage products) .
  • Case Example: Discrepancies in inhalation toxicity (Category 4 vs. unclassified) may arise from differences in particle size or exposure duration; standardize testing protocols to minimize variability .

Q. What experimental designs are optimal for scaling up the synthesis of this compound while maintaining batch-to-batch consistency?

Methodological Answer:

  • Design of Experiments (DoE):
    • Factors: Vary temperature, solvent volume, and catalyst loading using a factorial design .
    • Response Variables: Measure yield, purity, and reaction time .
  • Process Analytical Technology (PAT):
    • In-line IR Spectroscopy: Monitor reaction progress in real-time to detect deviations .
    • Automated Flow Chemistry: Implement continuous-flow systems for precise control of mixing and residence time .
  • Scale-up Protocol: Transition from batch to flow reactors, ensuring Reynolds numbers > 2,000 to maintain turbulent flow and homogeneity .

Key Research Directions

  • Investigate enantioselective synthesis routes to explore chiral pharmacology effects .
  • Develop hybrid computational-experimental frameworks for rapid SAR optimization .
  • Standardize toxicity testing protocols to harmonize regulatory and academic datasets .

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